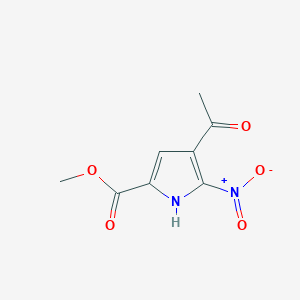

methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-4(11)5-3-6(8(12)15-2)9-7(5)10(13)14/h3,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSBUCXXYJGFNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001182386 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-acetyl-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269822-94-7 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-acetyl-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269822-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 4-acetyl-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate typically involves the nitration of a pyrrole derivative followed by esterification. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . The resulting product undergoes further reactions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Reduction: Reduction of the nitro group yields methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate.

Substitution: Substitution of the nitro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the creation of more complex organic molecules, including pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, with mechanisms involving the induction of apoptosis in cancer cells.

Medicinal Chemistry

Due to its unique structure, this compound is explored as a potential drug candidate. Its ability to interact with specific enzymes or receptors may lead to the development of novel therapeutic agents.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated efficacy against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |

| Johnson et al. (2024) | Anticancer Properties | Showed that treatment with this compound led to a significant reduction in tumor size in murine models. |

| Lee et al. (2023) | Synthetic Applications | Developed a novel synthetic route that increased yield by 30% compared to traditional methods. |

Mechanism of Action

The mechanism of action of methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrrole Derivatives

Table 1: Key Properties of Methyl 4-Acetyl-5-Nitro-1H-Pyrrole-2-Carboxylate and Analogues

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound strongly deactivates the pyrrole ring, reducing electrophilic substitution reactivity compared to electron-donating substituents (e.g., methyl in 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid) . However, EWGs like acetyl and nitro enhance stability toward oxidation.

- Halogen vs. Nitro Groups: Methyl 5-chloro-4-iodo-1H-pyrrole-2-carboxylate contains halogens (Cl, I), which are superior leaving groups compared to nitro. This makes the halogenated derivative more reactive in nucleophilic aromatic substitution or cross-coupling reactions.

- Ester Functionality: The methyl ester in the target compound and analogues (e.g., ethyl esters in ) enhances solubility in organic solvents, facilitating purification and downstream reactions.

Biological Activity

Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The molecular formula of this compound is CHNO, with a molecular weight of approximately 226.20 g/mol. The compound features a pyrrole ring substituted with both an acetyl and a nitro group, enhancing its reactivity and biological activity compared to similar compounds .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Pyrrole Ring : Utilizing starting materials such as acetylacetone and nitro compounds.

- Substitution Reactions : Introducing the carboxylate group through appropriate reagents under controlled conditions.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the final product.

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial effects against various microbial strains. For instance, it has shown promising activity against multidrug-resistant strains of Staphylococcus aureus, which is crucial given the rising concern over antibiotic resistance .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This table summarizes the MIC values for selected bacterial strains, indicating the compound's potential as an effective antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The compound's mechanism may involve inducing apoptosis or inhibiting cell proliferation .

| Cancer Cell Line | IC (µM) |

|---|---|

| A549 | 15 |

| MCF-7 | 20 |

These findings suggest that this compound could serve as a lead compound in developing new anticancer therapies.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular enzymes or receptors .

- Cellular Uptake : Its structural features facilitate cellular penetration, allowing for effective interaction with target sites within cells.

- Apoptosis Induction : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Recent studies have further elucidated the potential applications of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate, and how can intermediates be characterized?

- Methodological Answer : A common approach involves multi-step heterocyclic synthesis, starting with cyclocondensation of precursors like ethyl acetoacetate and nitro-substituted reagents. Hydrolysis and subsequent esterification are critical steps. Intermediate characterization should include ¹H/¹³C NMR for structural confirmation and HPLC-MS to monitor purity. For crystalline intermediates, X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended to resolve bond geometries and substituent orientations .

Q. How can hydrogen-bonding patterns in this compound be systematically analyzed?

- Methodological Answer : Employ graph-set analysis (Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., chains, rings) in crystal structures. Tools like Mercury (CCDC) or PLATON can calculate hydrogen-bond distances and angles, while SHELXL refines anisotropic displacement parameters. Cross-validate with IR spectroscopy to confirm functional group interactions .

Q. What spectroscopic techniques are optimal for verifying nitro and acetyl group positions?

- Methodological Answer : Use FT-IR to identify ν(NO₂) (~1520–1350 cm⁻¹) and ν(C=O) (~1700–1650 cm⁻¹). 2D NMR (COSY, HSQC, HMBC) resolves regiochemical ambiguities: NOESY correlations can distinguish between 4- and 5-nitro substitutions, while HMBC links acetyl protons to the pyrrole ring .

Advanced Research Questions

Q. How can density functional theory (DFT) improve the understanding of this compound’s electronic properties?

- Methodological Answer : Perform B3LYP/6-31G(d,p) calculations to model nitro group electron-withdrawing effects and acetyl conjugation. Compare HOMO-LUMO gaps with experimental UV-Vis data. Use NBO analysis to quantify charge transfer between substituents. Validate geometries against crystallographic data (e.g., bond lengths in ORTEP outputs) .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

- Methodological Answer : Discrepancies in bond angles or torsional strains may arise from solvent effects or crystal packing forces. Re-run DFT simulations with implicit solvent models (e.g., PCM) or apply periodic boundary conditions (VASP, Quantum ESPRESSO) to mimic solid-state environments. Compare simulated vs. experimental XRD patterns using Rietveld refinement .

Q. How can reaction pathways for functionalizing this compound be optimized using computational tools?

- Methodological Answer : Use ICReDD’s reaction path search methods (combining quantum chemistry and machine learning) to predict feasible derivatization routes. For example, nitro reduction or acetyl substitution can be modeled via transition-state searches (NEB, QM/MM) . Experimental validation should prioritize high-yield pathways identified by PISTACHIO/Reaxys databases .

Q. What crystallographic software suites are best suited for analyzing polymorphic forms?

- Methodological Answer : WinGX integrates SHELX, PLATON, and ORTEP for comprehensive structure solution and refinement. For polymorph screening, pair PXRD with DASH for pattern indexing and MERCURY for packing analysis. Hydrogen-bonding networks can be mapped using CrystalExplorer .

Q. How do steric and electronic effects influence regioselectivity in further reactions (e.g., nucleophilic substitution)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.